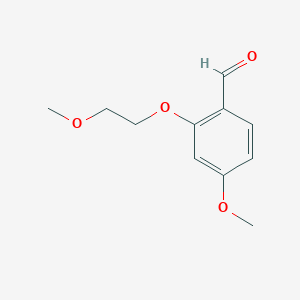

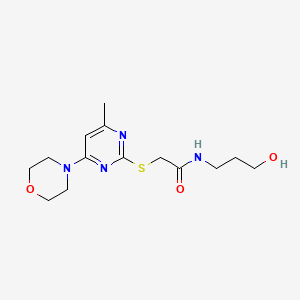

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related methoxy benzaldehydes involves complex reactions that yield various derivatives with significant commercial and scientific interest. For example, the synthesis of (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a compound closely related to 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde, has been achieved through reactions involving 4-methoxyacetophenone and 3,4,5-trimethoxy-benzaldehyde (Carvalho-Jr et al., 2011).

Molecular Structure Analysis

Quantum mechanical studies have been conducted to understand the structure and spectroscopic characteristics of methoxy benzaldehydes. These studies provide detailed insights into the molecular dynamics, vibrational wavenumbers, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the chemical behavior of these compounds (Krishnakumar et al., 2013).

Chemical Reactions and Properties

Methoxy benzaldehydes participate in various chemical reactions, including oxidation processes that lead to the formation of corresponding carboxylic acids. The oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate has been studied, revealing first-order kinetics with respect to the oxidant, substrate, and H+ ions (Malik et al., 2016).

Physical Properties Analysis

The physical characterization of methoxy benzaldehydes involves examining their optical transmission, mechanical hardness, and laser damage thresholds. For instance, 3-methoxy 4-hydroxy benzaldehyde, a compound with similar structural features, has been studied for its efficient molecular nonlinear optical properties, highlighting the importance of solvent mixtures in improving optical quality and transparency (Venkataramanan et al., 1994).

Chemical Properties Analysis

Intermolecular interactions, such as C-H⋯O hydrogen bonds and π⋯π interactions, play a significant role in stabilizing the crystal structure of methoxy benzaldehydes. These interactions have been deeply analyzed through topological atom-in-molecules (AIM) analysis and noncovalent interactions (NCI) method, contributing to our understanding of the chemical properties and reactivity of these compounds (Ghalla et al., 2018).

Wissenschaftliche Forschungsanwendungen

Oxidation Studies

Research on methoxy benzaldehydes, including 4-methoxy variants, focuses on their oxidation reactions. For instance, the kinetics and mechanism of oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium have been studied, showing the formation of corresponding carboxylic acids. This research helps understand the reaction pathways and conditions under which these compounds are transformed, which could be relevant for synthetic chemistry and industrial applications (Malik, Asghar, & Mansoor, 2016).

Linkers in Organic Synthesis

Benzaldehyde derivatives, including those with methoxy groups, have been explored as linkers for solid phase organic synthesis. These linkers facilitate the attachment of molecules to solid supports, enabling the synthesis of complex organic molecules. The electron-rich nature of these derivatives makes them suitable for such applications, potentially including derivatives like 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde (Swayze, 1997).

Oxidation of Sulfides

In oxidation reactions, methoxy-substituted benzaldehydes are used to distinguish between different types of oxidants. These studies contribute to our understanding of chemical reaction mechanisms and the design of oxidation processes, possibly informing the use of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde in similar contexts (Lai, Lepage, & Lee, 2002).

Materials Science and Photoluminescence

Research on substituted benzaldehydes extends into materials science, where these compounds are intermediates in synthesizing materials with specific optical properties. For example, methoxy benzaldehydes reacted with quinolinols to produce aluminum and zinc complexes with significant thermal stability and photoluminescence properties. Such research indicates the potential of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde in developing new materials with desirable optical characteristics (Barberis & Mikroyannidis, 2006).

Halodecarboxylation Reactions

The solid-phase oxidative halodecarboxylation of β-arylacrylic acids, including methoxy-substituted cinnamic acids, demonstrates the utility of these compounds in synthesizing β-halostyrenes or benzaldehydes. This research is part of ongoing efforts to develop more efficient and selective chemical synthesis processes, which could apply to derivatives of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde (Nikishin, Sokova, Makhaev, & Kapustina, 2008).

Eigenschaften

IUPAC Name |

4-methoxy-2-(2-methoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-10(14-2)4-3-9(11)8-12/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGIRUSIQZVUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)